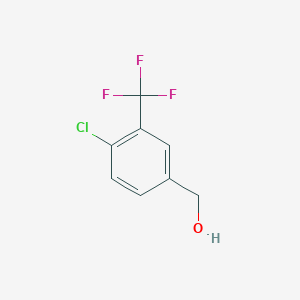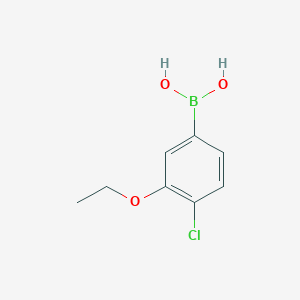![molecular formula C43H58O3 B151757 4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol CAS No. 136602-17-0](/img/structure/B151757.png)
4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol” is a synthetic organic compound characterized by its complex structure, which includes multiple cyclohexyl and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol” involves multiple steps, including the formation of the core phenolic structure and the subsequent addition of cyclohexyl groups. A typical synthetic route may involve:
Formation of the Core Structure: The core phenolic structure can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Addition of Cyclohexyl Groups: The cyclohexyl groups can be introduced through a Grignard reaction, where cyclohexyl magnesium bromide reacts with the core structure to form the desired product.
Final Assembly: The final assembly of the compound involves coupling the intermediate products through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include:
Catalyst Selection: Using highly efficient catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the reactions proceed smoothly.
Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol” can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of multiple phenolic groups suggests it could have antioxidant properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Phenolic compounds are known for their anti-inflammatory and antimicrobial properties.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and resins, due to its complex structure and stability.
Mechanism of Action
The mechanism of action of “4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol” would depend on its specific application. For example, if used as an antioxidant, it would likely act by donating hydrogen atoms to neutralize free radicals. The molecular targets and pathways involved would include reactive oxygen species and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known phenolic compound used in the production of polycarbonate plastics and epoxy resins.
Tert-butylhydroquinone: An antioxidant used in food preservation.
Uniqueness
“4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol” is unique due to its multiple cyclohexyl and phenolic groups, which confer distinct chemical and physical properties. This makes it potentially more versatile in various applications compared to simpler phenolic compounds.
Properties
CAS No. |
136602-17-0 |
|---|---|
Molecular Formula |
C43H58O3 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1 |
InChI Key |
PRMDDINQJXOMDC-MHZLTWQESA-N |
SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Key on ui other cas no. |
111850-25-0 |
Pictograms |
Environmental Hazard |
Synonyms |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


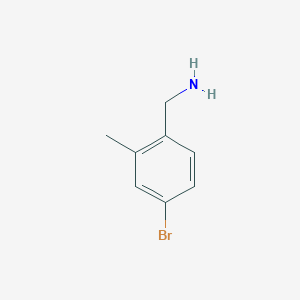
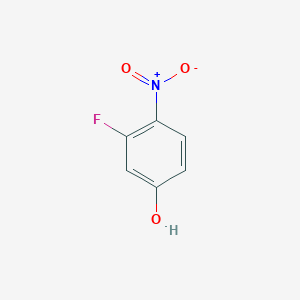


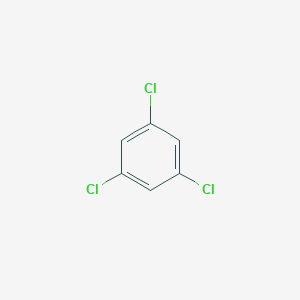

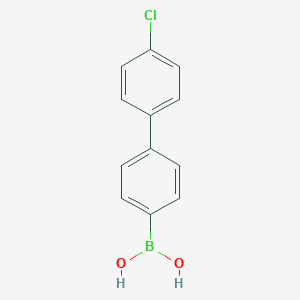
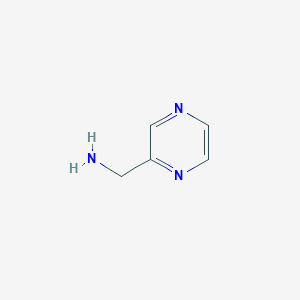
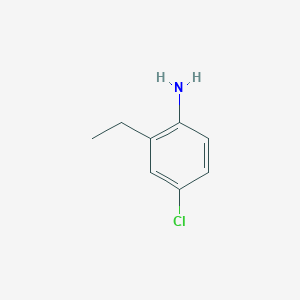
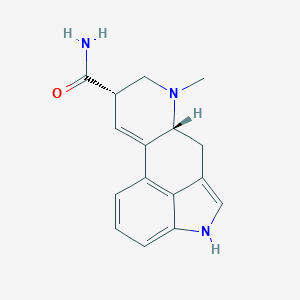
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
